3-(Diaminomethylidene)-1-methyl-1-phenylguanidine
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Overview
Description
3-(Diaminomethylidene)-1-methyl-1-phenylguanidine is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a guanidine group attached to a phenyl ring and a methyl group. Its chemical properties make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diaminomethylidene)-1-methyl-1-phenylguanidine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with phenyl isocyanate, followed by the addition of a guanidine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Diaminomethylidene)-1-methyl-1-phenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or guanidine group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine group, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
3-(Diaminomethylidene)-1-methyl-1-phenylguanidine has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diaminomethylidene)-1-methyl-1-phenylguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Metformin: 3-(Diaminomethylidene)-1,1-dimethylguanidine, an oral antihyperglycemic medication used for the treatment of type 2 diabetes.
Phenylguanidine Derivatives: Compounds with similar guanidine and phenyl structures, used in various chemical and pharmaceutical applications.
Uniqueness
3-(Diaminomethylidene)-1-methyl-1-phenylguanidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1-methyl-1-phenylguanidine |
InChI |
InChI=1S/C9H13N5/c1-14(9(12)13-8(10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H5,10,11,12,13) |
InChI Key |
JQKRYDDFEZVDPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)N=C(N)N |
Origin of Product |
United States |
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